molecular formula C20H19N B13416527 N-benzyl-1,1-diphenylmethanamine

N-benzyl-1,1-diphenylmethanamine

Cat. No.: B13416527
M. Wt: 273.4 g/mol
InChI Key: ADZMDSKONLVKGI-UHFFFAOYSA-N
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Description

N-Benzyl-1,1-diphenylmethanamine is a chemical compound of interest in medicinal chemistry and organic synthesis research. It features a structural motif common in compounds studied for their potential to modulate biological activity. Specifically, research indicates that derivatives with the N-(bis(arylalkyl)methyl)carboxamide structure can serve as a scaffold for investigating potentiators of antibiotic activity . One study synthesized and evaluated structurally related diamino pentamides and found that certain analogs, such as the triamine derivative of a similar structure, demonstrated a significant 32-fold enhancement in the potency of the antibiotic clarithromycin against E. coli in vitro . This highlights the value of this chemical class in exploring new strategies to combat bacterial resistance. The molecule's structure, containing multiple phenyl groups and a benzylamine moiety, also suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules for pharmacological and materials science research. As with all such compounds, its properties and reactivity provide a foundation for further scientific investigation. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-1,1-diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZMDSKONLVKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of Diphenylmethanamine: One common method involves the benzylation of diphenylmethanamine using benzyl chloride in the presence of a base such as sodium hydroxide.

    Palladium-Catalyzed Arylation: Another method involves the palladium-catalyzed arylation of 1,1,3-triaryl-2-azaallyl anions.

Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in the presence of a Lewis acid like FeBr3.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Compound Molecular Formula pKa (Experimental) LogP (Predicted) Key Applications
N-Benzyl-1,1-diphenylmethanamine C₂₀H₁₉N Not explicitly reported 5.2 (est.) Catalysis, intermediate synthesis
N-Benzyl-1-phenylethanamine C₁₅H₁₇N ~10.5 (amine) 3.8 Chiral resolution, drug design
N-Benzyl-1,10-phenanthrolinium bromide C₂₄H₂₀N₂⁺Br⁻ N/A 2.1 Antimalarial agents
  • Acidity : this compound’s experimental pKa remains unmeasured, but computational models suggest significant overestimation of its deprotonation energy compared to experimental analogs .
  • Lipophilicity : The diphenylmethane group in this compound increases LogP (estimated 5.2), favoring applications in hydrophobic environments, such as lipid membrane interactions .

Critical Notes

Synthetic Challenges: Diastereoselective synthesis of N-benzyl derivatives often requires chiral auxiliaries (e.g., (R)-phenylglycinol) to control stereochemistry, complicating large-scale production .

Data Limitations : Experimental pKa values for N-benzyl ketimines are scarce, hindering accurate computational modeling .

Biological Relevance : The benzyl group is critical for antiplasmodial activity, but substituent bulk (e.g., diphenyl vs. phenanthroline) modulates target binding and potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-1,1-diphenylmethanamine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, metal-mediated couplings (e.g., Ru complexes) yield imine intermediates, which are reduced to the target amine . To maximize purity, optimize reaction conditions (e.g., solvent polarity, temperature) and employ purification techniques like column chromatography or recrystallization. NMR (¹H/¹³C) and GC-MS are critical for verifying structural integrity and purity .

Q. How do steric and electronic properties influence the reactivity of This compound in substitution reactions?

  • Methodological Answer : The bulky diphenylmethanamine backbone creates steric hindrance, favoring reactions at less hindered sites (e.g., benzyl group). Electronic effects from the aromatic rings stabilize intermediates via resonance. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying conditions (e.g., polar vs. nonpolar solvents) validate these effects .

Q. What spectroscopic techniques are most reliable for characterizing This compound?

  • Methodological Answer : ¹H NMR (δ 2.35 ppm for N-H, 7.11–7.46 ppm for aromatic protons) and ¹³C NMR (δ 50.84 ppm for CH₂, 143.82 ppm for quaternary carbons) provide structural confirmation . Mass spectrometry (EI-MS: [M]⁺ = 272 m/z) and IR (C-N stretching at ~1011 cm⁻¹) further validate functional groups .

Advanced Research Questions

Q. How does This compound participate in catalytic transfer hydrogenation, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a hydrogen donor in metal-free transfer hydrogenation of polar unsaturated bonds (e.g., ketones). Mechanistic studies using deuterium labeling and kinetic isotope effects (KIE) reveal a concerted proton-hydride transfer pathway. NMR monitoring of intermediates (e.g., enamines) under inert atmospheres is critical .

Q. What contradictions exist in reported biological activities of This compound derivatives, and how can they be resolved?

  • Methodological Answer : Some studies report antiplasmodial activity via protease inhibition, while others show no efficacy against Plasmodium falciparum . To resolve discrepancies, standardize assays (e.g., synchronized parasite cultures under 5% O₂/7% CO₂) and compare derivative libraries with controlled substituents (e.g., methoxy vs. ethoxy groups) .

Q. Can This compound serve as a precursor for chiral ligands in asymmetric catalysis?

  • Methodological Answer : Yes. The amine can be functionalized with chiral auxiliaries (e.g., BINOL or Evans’ oxazolidinones) to create ligands for asymmetric hydrogenation. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with europium shift reagents. Catalytic performance is tested in model reactions (e.g., ketone reduction) .

Q. How do solvent and pH conditions affect the stability of This compound during long-term storage?

  • Methodological Answer : Stability studies under varying pH (2–12) and solvents (e.g., DMSO vs. ethanol) show degradation via oxidation or hydrolysis. Accelerated aging (40°C/75% RH) with LC-MS monitoring identifies degradation products. Storage in anhydrous, inert atmospheres (Argon) at −20°C is recommended .

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